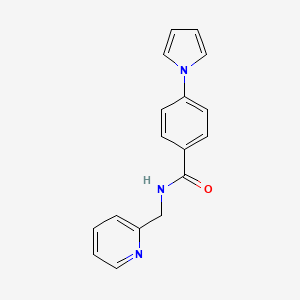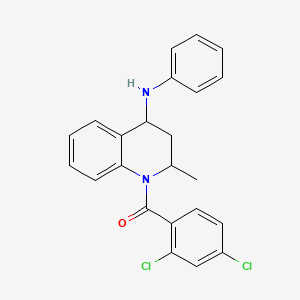![molecular formula C14H21NO2S B5174637 N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5174637.png)
N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide, also known as MPBTA, is a chemical compound with potential applications in scientific research. It is a thioacetamide derivative that has been synthesized using various methods.
作用机制
N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide inhibits the activity of PTP1B by binding to its active site and forming a covalent bond with the catalytic cysteine residue. This results in the inactivation of PTP1B and the activation of downstream signaling pathways, including the insulin signaling pathway. N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide has also been shown to induce the phosphorylation of various proteins involved in cell signaling pathways, including Akt and ERK.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of PTP1B activity, the induction of apoptosis, and the enhancement of chemotherapeutic agent sensitivity. N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide has also been shown to increase glucose uptake in adipocytes and skeletal muscle cells, indicating its potential as a treatment for type 2 diabetes. Additionally, N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells.
实验室实验的优点和局限性
N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide has several advantages for lab experiments, including its selectivity for PTP1B, its ability to inhibit the proliferation of cancer cells, and its potential as a treatment for type 2 diabetes. However, N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide, including the development of more efficient synthesis methods, the investigation of its potential as a treatment for other diseases, such as autoimmune disorders, and the development of more potent and selective PTP inhibitors. Additionally, the study of the mechanism of action of N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide and its effects on downstream signaling pathways could provide valuable insights into the role of PTPs in various diseases.
合成方法
N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide can be synthesized using various methods, including the reaction of 4-methylbenzyl chloride with thioacetamide in the presence of sodium hydride and 3-methoxypropyl bromide. Another method involves the reaction of 4-methylbenzylthiol with ethyl chloroacetate followed by the reaction with 3-methoxypropylamine. These methods yield N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide as a white crystalline solid with a melting point of 105-107 °C.
科学研究应用
N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide has potential applications in scientific research due to its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in cell signaling pathways and are involved in various diseases, including cancer, diabetes, and autoimmune disorders. N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide has been shown to selectively inhibit the activity of PTP1B, a PTP that is overexpressed in various cancers and is involved in insulin resistance. N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide has also been shown to inhibit the proliferation of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapeutic agents.
属性
IUPAC Name |
N-(3-methoxypropyl)-2-[(4-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-12-4-6-13(7-5-12)10-18-11-14(16)15-8-3-9-17-2/h4-7H,3,8-11H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJYXCXHXBFUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-(3-chlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-phenylethanone hydrochloride](/img/structure/B5174580.png)
![N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5174582.png)
![3-{1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B5174584.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5174587.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-methylbenzyl)piperazine](/img/structure/B5174592.png)
![N~2~-ethyl-N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5174595.png)
![N-(2-cyanophenyl)-2-[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5174601.png)

![tetrahydro-2-furanylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5174616.png)

![3-(2-methoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5174622.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5174629.png)
![N-(2-methoxyphenyl)-2-{1-[(4-methylphenyl)sulfonyl]-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl}acetamide](/img/structure/B5174630.png)